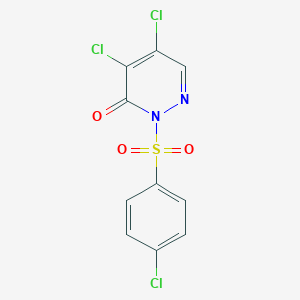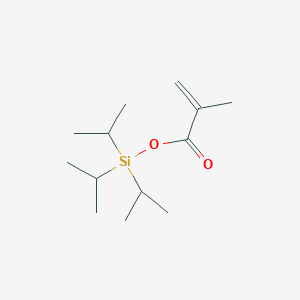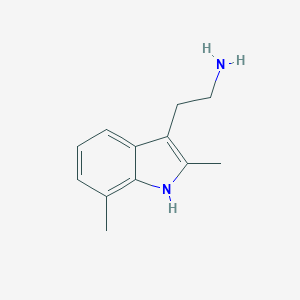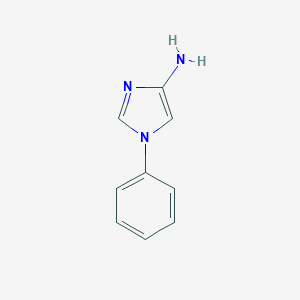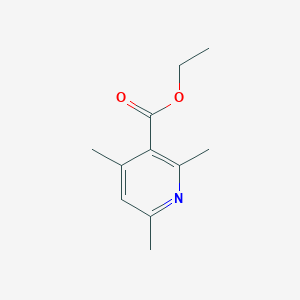
1-(2,4,5-三甲氧基苄基)-哌嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4,5-Trimethoxy-benzyl)-piperazine, also known as TFMPP, is a synthetic compound that belongs to the family of piperazine derivatives. TFMPP is a psychoactive substance that has been used for recreational purposes due to its euphoric and hallucinogenic effects. However, TFMPP has also been studied for its potential applications in scientific research, particularly in the field of neuroscience.
科学研究应用
Neuroscience
1-(2,4,5-Trimethoxybenzyl)piperazine has potential applications in neuroscience research due to its structural similarity to compounds that exhibit cerebral vasodilator activity. This could be particularly useful in studying cerebral blood flow and related disorders .
Cardiology
In cardiology, this compound serves as a building block for synthesizing derivatives that may have myocardial ischemic-reperfusion activity. Such studies are crucial for understanding heart attack mechanisms and developing treatments .
Oncology
While direct applications in oncology are not explicitly mentioned in the search results, the compound’s role in synthesizing derivatives for ischemic-reperfusion activity could indirectly contribute to cancer research, particularly in understanding how cancerous cells respond to blood flow changes .
Pharmacology
Pharmacologically, 1-(2,4,5-Trimethoxybenzyl)piperazine is related to trimetazidine, a drug used for angina pectoris. Research in this area could lead to the development of new therapeutic agents that modulate the body’s use of glucose and fatty acids .
Biochemistry
Biochemically, the compound’s derivatives could be used to study metabolic pathways in cells, especially those related to energy production and utilization. This can provide insights into various metabolic diseases .
Molecular Biology
Molecular biology applications might include the use of this compound in the synthesis of molecules that interact with DNA or proteins, aiding in the study of gene expression and protein function .
Toxicology
Toxicological studies could involve examining the safety profile of this compound and its derivatives, assessing their potential toxic effects, and determining safe exposure levels .
Environmental Science
In environmental science, research could focus on the compound’s impact on biological systems and its behavior in different environmental conditions, which is essential for assessing ecological risks .
作用机制
Target of Action
1-(2,4,5-Trimethoxybenzyl)piperazine primarily targets the central nervous system (CNS). It interacts with various neurotransmitter receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation, cognition, and perception .
Mode of Action
The compound acts as a serotonin receptor agonist, particularly at the 5-HT2A and 5-HT2C receptors. By binding to these receptors, it mimics the action of serotonin, leading to altered neurotransmission. This interaction can result in changes in mood, perception, and cognition .
Biochemical Pathways
1-(2,4,5-Trimethoxybenzyl)piperazine affects the serotonin signaling pathway. Upon binding to the 5-HT2A and 5-HT2C receptors, it activates downstream signaling cascades involving G-proteins and second messengers like inositol triphosphate (IP3) and diacylglycerol (DAG). These pathways influence various cellular processes, including calcium release and protein kinase activation, ultimately affecting neuronal activity and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of 1-(2,4,5-Trimethoxybenzyl)piperazine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally, with a bioavailability influenced by factors such as metabolic rate and enzyme activity. It is metabolized primarily in the liver by cytochrome P450 enzymes and excreted via the kidneys. The half-life of the compound determines its duration of action and potential accumulation in the body .
Result of Action
At the molecular level, the activation of serotonin receptors by 1-(2,4,5-Trimethoxybenzyl)piperazine leads to increased neuronal excitability and neurotransmitter release. This can result in enhanced mood, altered perception, and cognitive effects. At the cellular level, the compound’s action can modulate synaptic plasticity and neuronal communication .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of 1-(2,4,5-Trimethoxybenzyl)piperazine. For instance, acidic conditions may affect its stability, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics. Additionally, individual genetic variations in metabolic enzymes can impact the compound’s effectiveness and safety profile .
属性
IUPAC Name |
1-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-9-14(19-3)13(18-2)8-11(12)10-16-6-4-15-5-7-16/h8-9,15H,4-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEQVYYQWYPXLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCNCC2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354360 |
Source


|
| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
CAS RN |
356083-64-2 |
Source


|
| Record name | 1-(2,4,5-Trimethoxy-benzyl)-piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: Why was 1-(2,4,5-Trimethoxybenzyl)piperazine chosen as the internal standard for this trimetazidine analysis?
A1: While the article doesn't explicitly state the reasons for choosing this specific internal standard, several factors are likely involved. A suitable internal standard should ideally possess similar chemical properties to the analyte (trimetazidine) to ensure comparable behavior during sample preparation and analysis. This includes factors such as:
Q2: Can you detail the analytical method used to quantify trimetazidine and its internal standard in this research?
A2: The researchers used a combined approach of liquid chromatography and tandem mass spectrometry (LC/MS/MS) []. Here's a breakdown:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

